molecular formula C15H16N4 B13801762 Benzenecarboximidamide, 4,4'-methylenebis- CAS No. 63690-09-5

Benzenecarboximidamide, 4,4'-methylenebis-

Cat. No.: B13801762
CAS No.: 63690-09-5
M. Wt: 252.31 g/mol
InChI Key: FTMSARBDCMBEPC-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4,4’-methylenebis- is a chemical compound with the molecular formula C15H16N4. It is also known by other names such as 4,4’-Methylenebis(benzamidine). This compound is characterized by the presence of two benzenecarboximidamide groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4,4’-methylenebis- typically involves the reaction of benzamidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two benzamidine molecules. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Benzenecarboximidamide, 4,4’-methylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4,4’-methylenebis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction may produce benzenecarboximidamide amines .

Scientific Research Applications

Benzenecarboximidamide, 4,4’-methylenebis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-methylenebis- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, 4,4’-iminobis-
  • Benzenecarboximidamide, 4-(methylsulfonyl)-
  • 4,4’-Methylenebis(2-methylaniline)

Uniqueness

Benzenecarboximidamide, 4,4’-methylenebis- is unique due to its methylene bridge, which provides distinct chemical and physical properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with other compounds .

Properties

CAS No.

63690-09-5

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

4-[(4-carbamimidoylphenyl)methyl]benzenecarboximidamide

InChI

InChI=1S/C15H16N4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H3,16,17)(H3,18,19)

InChI Key

FTMSARBDCMBEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(=N)N)C(=N)N

Origin of Product

United States

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